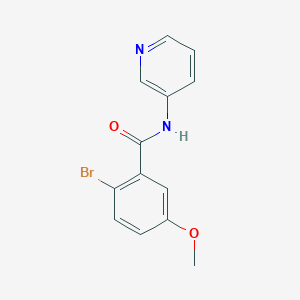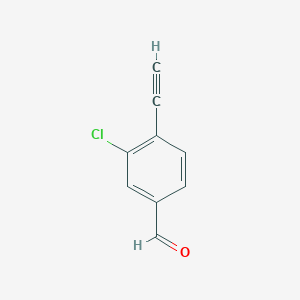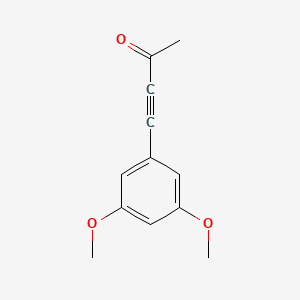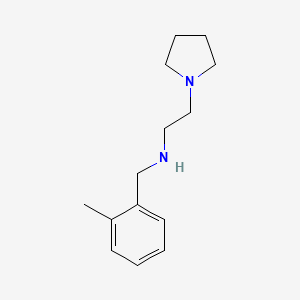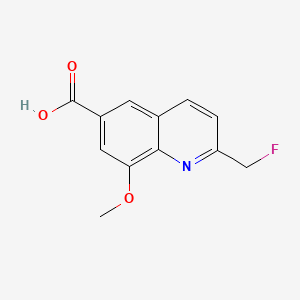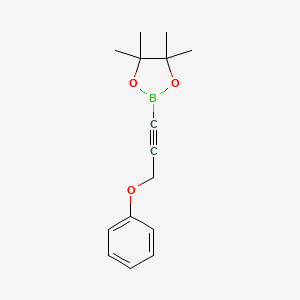
4,4,5,5-Tetramethyl-2-(3-phenoxyprop-1-yn-1-yl)-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4,5,5-Tetramethyl-2-(3-phenoxyprop-1-yn-1-yl)-1,3,2-dioxaborolane is a boronic ester compound. Boronic esters are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(3-phenoxyprop-1-yn-1-yl)-1,3,2-dioxaborolane typically involves the reaction of a suitable alkyne with a boronic acid or boronic ester under specific conditions. The reaction may require a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production methods for boronic esters often involve large-scale reactions using automated systems to ensure consistency and purity. The process may include steps like purification through column chromatography and crystallization to obtain the final product.
化学反応の分析
Types of Reactions
Oxidation: Boronic esters can undergo oxidation to form boronic acids.
Reduction: They can be reduced to form alcohols or other reduced products.
Substitution: In Suzuki-Miyaura cross-coupling, boronic esters react with halides to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents like THF.
Major Products Formed
Oxidation: Boronic acids.
Reduction: Alcohols.
Substitution: Coupled products with new carbon-carbon bonds.
科学的研究の応用
Chemistry
Boronic esters are crucial in organic synthesis, particularly in forming complex molecules through cross-coupling reactions.
Biology
They are used in the development of pharmaceuticals and biologically active compounds.
Medicine
Boronic esters are investigated for their potential in drug delivery systems and as therapeutic agents.
Industry
They are used in the production of polymers, agrochemicals, and other industrial products.
作用機序
The mechanism of action for boronic esters in cross-coupling reactions involves the formation of a palladium complex, which facilitates the transfer of the boronic ester group to the halide, forming a new carbon-carbon bond. The molecular targets and pathways involved depend on the specific reaction and conditions used.
類似化合物との比較
Similar Compounds
- Phenylboronic acid
- 4,4,5,5-Tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-(prop-1-yn-1-yl)-1,3,2-dioxaborolane
Uniqueness
4,4,5,5-Tetramethyl-2-(3-phenoxyprop-1-yn-1-yl)-1,3,2-dioxaborolane is unique due to its specific structure, which may impart distinct reactivity and selectivity in chemical reactions compared to other boronic esters.
特性
分子式 |
C15H19BO3 |
|---|---|
分子量 |
258.12 g/mol |
IUPAC名 |
4,4,5,5-tetramethyl-2-(3-phenoxyprop-1-ynyl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H19BO3/c1-14(2)15(3,4)19-16(18-14)11-8-12-17-13-9-6-5-7-10-13/h5-7,9-10H,12H2,1-4H3 |
InChIキー |
QWVRKGGSFQCXCV-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C#CCOC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



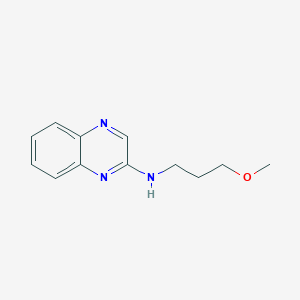

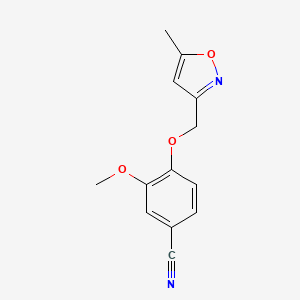
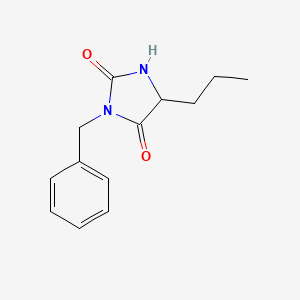

![2-[2,6-Bis(bromomethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14904063.png)
